![molecular formula C11H14FNO2 B2935405 Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate CAS No. 1397190-35-0](/img/structure/B2935405.png)
Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MAFP and is a derivative of the well-known drug, Fluoxetine. MAFP is a selective irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. In
Mécanisme D'action
MAFP irreversibly inhibits FAAH, which leads to the accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids activate cannabinoid receptors, leading to various physiological effects. The inhibition of FAAH by MAFP has been shown to increase the levels of anandamide and 2-AG in the brain, leading to antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
MAFP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors. This activation leads to the modulation of various physiological processes such as pain, inflammation, anxiety, and depression. MAFP has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MAFP has several advantages for lab experiments. It is a selective irreversible inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, MAFP has several limitations as well. It is a potent irreversible inhibitor of FAAH, which can lead to the accumulation of endocannabinoids and potential adverse effects. Furthermore, MAFP has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of MAFP. One potential direction is the development of more selective and reversible inhibitors of FAAH. This would allow for the modulation of endocannabinoid levels without the potential adverse effects of irreversible inhibition. Another direction is the study of the effects of MAFP in various medical conditions such as chronic pain, anxiety, and depression. Furthermore, the development of more water-soluble derivatives of MAFP could improve its use in lab experiments.
Méthodes De Synthèse
MAFP can be synthesized using a multi-step process that involves the reaction of 4-chloromethyl-2-fluorobenzene with glycine methyl ester in the presence of a base. The resulting intermediate is then reacted with 3-bromopropionic acid to obtain Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate.
Applications De Recherche Scientifique
MAFP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. MAFP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, MAFP has been found to have anti-tumor effects in various cancer cell lines.
Propriétés
IUPAC Name |
methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)5-4-9-3-2-8(7-13)6-10(9)12/h2-3,6H,4-5,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHDMFMIQAXUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

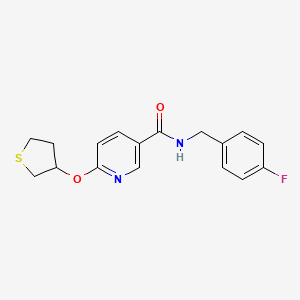
![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)
![Methyl 1,5-dibenzyl-3-(3-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2935325.png)
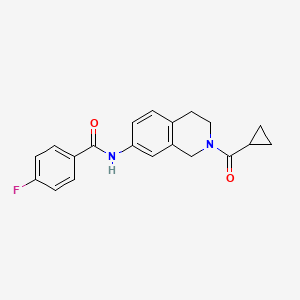
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2935328.png)
![2-Chloro-N-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]acetamide](/img/structure/B2935329.png)

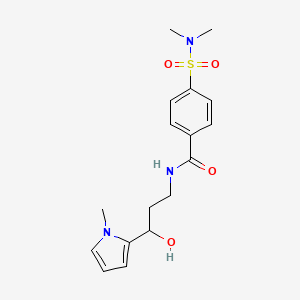
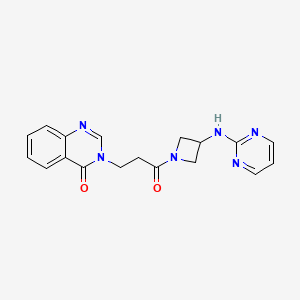
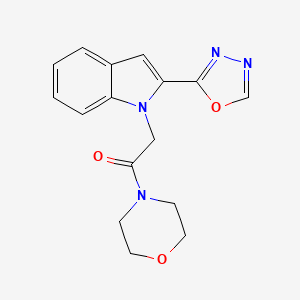
![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)

